2-Acetoxy-2-(4-chlorophenyl)acetic acid
Description
Contextualizing Alpha-Substituted Acetic Acid Derivatives in Modern Synthesis
Alpha-substituted acetic acid derivatives are fundamental building blocks in modern organic synthesis. The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, is a prime location for chemical modification, leading to a vast array of functionalized molecules. The ability to introduce substituents at this position is crucial for constructing complex molecular frameworks, particularly in the pharmaceutical industry. patsnap.comprinceton.edu
Enantiomerically pure α-hydroxy and α-amino acids, for instance, are highly sought-after chiral synthons for creating drugs and other bioactive compounds. ontosight.aielsevierpure.com The synthesis of these derivatives often relies on classic methods, though modern techniques are continually being developed.
Table 2: Key Synthetic Methods for α-Substituted Acetic Acids
| Method | Description | Relevance |
|---|---|---|
| Malonic Ester Synthesis | A traditional method involving the alkylation of a malonic ester followed by hydrolysis and decarboxylation to yield a substituted acetic acid. | Provides a reliable route to mono- and di-substituted acetic acids. |
| Acetoacetic Ester Synthesis | Similar to the malonic ester synthesis, this method is used to prepare α-substituted ketones, which can be further modified. | A versatile method for creating carbon-carbon bonds at the alpha position. |
| Catalytic α-functionalization | Modern methods using catalysis (e.g., metallaphotoredox) to directly add functional groups to the α-position of carboxylic acids. princeton.eduelsevierpure.com | Offers high chemoselectivity and functional group tolerance, suitable for late-stage functionalization in drug discovery. elsevierpure.com |
The development of catalytic methods that can directly and selectively functionalize the α-position of carboxylic acids is a significant area of contemporary research, aiming to overcome the challenges posed by the intrinsic acidity of the carboxyl group. elsevierpure.com
The Significance of Acetoxy and Halogenated Phenyl Moieties in Chemical Architecture Design
The specific combination of an acetoxy group and a halogenated phenyl ring in 2-Acetoxy-2-(4-chlorophenyl)acetic acid imparts distinct chemical properties and potential reactivity pathways.
The Acetoxy Moiety: The acetoxy group (–OCOCH₃) is a common and versatile functional group in organic synthesis. Its primary roles include:
Protecting Group: It can serve as a protecting group for hydroxyl functionalities during multi-step syntheses.
Synthetic Intermediate: α-(Acyloxy)alkyl radicals are recognized as key intermediates in certain polymerization and small molecule synthesis reactions. nih.govencyclopedia.pub The generation of these radicals from precursors like α-(acyloxy)alkyl halides or xanthates allows for the construction of complex polycyclic structures. nih.gov
Bioactivity Modifier: In medicinal chemistry, the introduction of an acetoxy group can create a prodrug. The ester linkage may be hydrolyzed by enzymes in the body to release the active parent molecule. acs.org The synthesis of α-acyloxy carboxamides via methods like the Passerini reaction is an area of interest for creating compounds with tailored metabolic stability. acs.orgbenthamdirect.com
The 4-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. Halogenated phenyl groups are prevalent in pharmaceuticals and agrochemicals. The 4-chlorophenyl group, in particular, is a key structural feature in many bioactive compounds.
Research on related molecules has shown that this group can:
Enhance Biological Activity: In some contexts, the 4-chlorophenyl substituent contributes to potent antiproliferative activity against cancer cells and may help overcome drug resistance.
Serve as a Key Intermediate: 4-Chloromandelic acid, the precursor to the title compound, is a crucial intermediate in the synthesis of pharmaceuticals, including anticoagulants and drugs for metabolic disorders. ontosight.aichemimpex.com It is also an environmental transformation product of the fungicide Mandipropamid. nih.gov The chiral resolution of 4-chloromandelic acid is an important step in producing enantiomerically pure drugs. google.comnih.gov
Current Research Frontiers Involving Complex Carboxylic Acid Derivatives
The field of organic synthesis is continually evolving, with a significant focus on creating complex carboxylic acids more efficiently and sustainably. patsnap.com The demand from the pharmaceutical sector for structurally intricate molecules is a major driving force behind this innovation. patsnap.com
Current research frontiers include:
Advanced Catalysis: Metallaphotoredox catalysis has emerged as a powerful tool, enabling the direct use of simple carboxylic acids for transformations like alkylation, arylation, and amination under mild conditions. princeton.edu This avoids the need for pre-activation, making syntheses more efficient.
Green Chemistry: There is a strong push towards more environmentally friendly synthetic methods. patsnap.com This involves developing catalytic processes that minimize waste, use safer solvents, and improve atom economy, moving away from traditional stoichiometric reactions. patsnap.com
Materials Science Applications: Multifunctional aromatic carboxylic acids are being used as versatile building blocks for designing advanced materials like metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. mdpi.com
Synthesis of Complex Intermediates: The efficient synthesis of α-keto acids, esters, and amides remains an active area of research, as these compounds are valuable precursors to a wide range of more complex molecules. organic-chemistry.orgorganic-chemistry.org The development of novel oxidative methods is key to accessing these versatile intermediates. organic-chemistry.orgorganic-chemistry.org
The scalability of these new synthetic methods from the laboratory to industrial production remains a critical challenge, requiring concurrent innovation in process engineering and reactor design. patsnap.com
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxy-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLPLOCVAAQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetoxy 2 4 Chlorophenyl Acetic Acid and Analogous Structures
Direct Synthesis Approaches to the Acetoxy and Carboxylic Acid Functions
Directly installing both the acetoxy and carboxylic acid functionalities onto the 2-position of a (4-chlorophenyl)methane framework is a challenging endeavor. However, certain strategies can be envisioned or have been applied to analogous systems.
A primary and logical direct approach to 2-acetoxy-2-(4-chlorophenyl)acetic acid is the esterification of its corresponding α-hydroxy acid precursor, 2-hydroxy-2-(4-chlorophenyl)acetic acid (also known as 4-chloromandelic acid). This transformation can be achieved using standard acetylation conditions.
A common method involves the use of acetic anhydride (B1165640), often in the presence of a catalyst. For instance, the acetylation of a similar hydroxyphenyl-substituted acetic acid has been successfully carried out using acetic anhydride in a basic aqueous solution at low temperatures. wikipedia.org In a typical procedure, the hydroxy acid is dissolved in a dilute sodium hydroxide (B78521) solution and cooled, followed by the addition of acetic anhydride. The reaction progress is monitored, and upon completion, the product is isolated by acidification and extraction.
Another effective catalytic system for such acetylations involves the use of a small amount of a strong acid, such as sulfuric acid or perchloric acid, with acetic anhydride. prepchem.com This method is particularly useful for the acetylation of phenols and other hydroxyl-containing compounds. prepchem.com
The reaction conditions for the esterification of 2-hydroxy-2-(4-chlorophenyl)acetic acid are summarized in the table below.
| Precursor | Reagent | Catalyst/Conditions | Product |
| 2-Hydroxy-2-(4-chlorophenyl)acetic acid | Acetic anhydride | Dilute NaOH, 0°C | This compound |
| 2-Hydroxy-2-(4-chlorophenyl)acetic acid | Acetic anhydride | Concentrated H₂SO₄ (catalytic) | This compound |
An alternative strategy involves the introduction of the key functional groups through a sequence of acylation and chlorination reactions. A plausible, albeit multi-step, pathway could begin with a Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable two-carbon synthon. However, a more common approach starts from a pre-existing aryl ketone.
For example, the synthesis could start from 4-chloroacetophenone. This starting material can then undergo transformations to introduce the required functionalities at the α-position. While direct conversion is challenging, this precursor is pivotal in precursor-based routes as detailed in the following sections.
Precursor-Based Synthetic Routes for the Chemical Compound
The synthesis of this compound often relies on the functionalization of readily available precursors that already contain the (4-chlorophenyl)acetic acid backbone or a related structure.
2-(4-Chlorophenyl)acetic acid is a key and commercially available intermediate for the synthesis of the target molecule. bldpharm.comnih.gov The synthetic challenge then becomes the introduction of an acetoxy group at the α-position. This is typically a two-step process involving an initial α-hydroxylation followed by acetylation.
The α-hydroxylation of 2-(4-chlorophenyl)acetic acid can be achieved through various methods, including nucleophilic substitution of an α-haloacid. For instance, the corresponding α-bromo derivative, 2-bromo-2-(4-chlorophenyl)acetic acid, can be synthesized and subsequently hydrolyzed to yield 2-hydroxy-2-(4-chlorophenyl)acetic acid.
A notable method for the synthesis of the precursor 2-(4-chlorophenyl)acetic acid itself is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of aryl alkyl ketones, such as 4-chloroacetophenone, into the corresponding terminal carboxylic acids or their amide derivatives. wikipedia.org The reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine (B109124) to form a thioamide, which is then hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org
The general scheme for this precursor-based route is as follows:
Willgerodt-Kindler Reaction: 4-Chloroacetophenone is reacted with sulfur and morpholine to produce the thiomorpholide of 2-(4-chlorophenyl)acetic acid.
Hydrolysis: The resulting thioamide is hydrolyzed under acidic or basic conditions to yield 2-(4-chlorophenyl)acetic acid.
Alpha-Halogenation: The carboxylic acid is then subjected to α-bromination, for example, using N-bromosuccinimide (NBS) under radical initiation.
Hydrolysis: The α-bromo acid is hydrolyzed to 2-hydroxy-2-(4-chlorophenyl)acetic acid.
Acetylation: The final step is the acetylation of the hydroxyl group as described in section 2.1.1.
The synthesis can also proceed from other halogenated phenylacetic acid intermediates. For instance, di-halogenated precursors can be selectively functionalized. A notable example from the literature describes the synthesis of di-(p-chlorophenyl)acetic acid from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT). orgsyn.org This reaction involves refluxing DDT with potassium hydroxide in diethylene glycol. orgsyn.org While this leads to a different final product, the methodology highlights the use of polychlorinated precursors in the synthesis of halogenated phenylacetic acids.
Advanced Transformations Involving Related Acetoxy- and Chlorophenyl-Containing Precursors
More complex and convergent synthetic strategies can also be employed, particularly in the context of creating libraries of related compounds. Multicomponent reactions (MCRs) offer an efficient means to access complex molecular architectures in a single step.
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acetamido carboxamides. wikipedia.org It involves the reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org While the direct product is a bis-amide, the versatility of the Ugi reaction allows for the incorporation of diverse functional groups. By carefully selecting the starting materials, it is conceivable to design a Ugi reaction that yields a precursor which can be further transformed into this compound or its derivatives. For example, using 4-chlorobenzaldehyde (B46862) as the aldehyde component could lead to structures containing the desired chlorophenyl moiety. wikipedia.org
In Situ Generation of Reactive Ketene (B1206846) Intermediates from Acyl Chlorides
The synthesis of complex organic molecules often utilizes highly reactive intermediates that are generated in situ to avoid decomposition and unwanted side reactions. Ketenes, characterized by the functional group C=C=O, are notable examples of such intermediates. britannica.com A primary method for their formation involves the dehydrochlorination of acyl chlorides using a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534). britannica.comwikipedia.org In this reaction, the base abstracts an acidic proton from the α-carbon (the carbon adjacent to the carbonyl group), leading to the elimination of a chloride ion and the formation of a carbon-carbon double bond, which creates the ketene structure. wikipedia.org
This in situ generation is critical because most ketenes are unstable and prone to dimerization or polymerization if not immediately consumed. britannica.comreddit.com The reactivity of the acyl chloride in this process often correlates with the pKa of the parent carboxylic acid. unt.edu Once formed, the ketene is a potent electrophile and can readily react with various nucleophiles. nih.gov For the synthesis of structures analogous to this compound, a (4-chlorophenyl)ketene intermediate would be generated from the corresponding acyl chloride. This intermediate can then undergo a [2+2] cycloaddition with carbonyl compounds or react with other nucleophiles. unt.edunih.gov The slow, in situ generation of the ketene ensures its low concentration, which favors the desired reaction with a co-reagent over self-dimerization. reddit.com
Table 1: Key Aspects of In Situ Ketene Generation
| Feature | Description | Reference |
| Precursor | Acyl Chloride (e.g., 2-(4-chlorophenyl)acetyl chloride) | wikipedia.org |
| Reagent | Non-nucleophilic base (e.g., Triethylamine) | wikipedia.org |
| Intermediate | Ketene (e.g., (4-chlorophenyl)ketene) | nih.gov |
| Generation Method | Dehydrochlorination (Elimination of HCl) | wikipedia.org |
| Key Advantage | Avoids isolation of unstable ketene, minimizes dimerization. | reddit.com |
Enantioselective Synthesis and Chiral Resolution of the Chemical Compound and Its Stereoisomers
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or cause undesirable effects. nih.gov Therefore, obtaining enantiomerically pure compounds is crucial. This can be achieved through asymmetric synthesis, which creates a specific enantiomer directly, or through the resolution of a racemic mixture, which separates the two enantiomers. nih.gov
Asymmetric Synthetic Approaches to Chiral Alpha-Substituted Phenylacetic Acids
Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer over the other. nih.goviipseries.org This is accomplished by using a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent. youtube.com
For α-substituted phenylacetic acids, several asymmetric strategies are applicable:
Catalytic Asymmetric Synthesis : This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst can be a transition-metal complex with a chiral ligand or an organocatalyst. iipseries.org
Use of Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the achiral substrate. It directs the stereochemical outcome of a reaction before being removed, yielding the chiral product. The Evans aldol (B89426) reaction is a classic example of this approach, though applied to a different class of compounds.
Chiral Pool Synthesis : This method uses readily available, enantiomerically pure natural products like amino acids or terpenes as the starting material. iipseries.org
These methods allow for the direct formation of a single enantiomer, potentially avoiding the 50% theoretical yield limit of classical resolution. nih.gov
Biocatalytic Resolution Strategies for Racemic Alpha-Acetoxy-Alpha-(chlorophenyl)acetates
Biocatalytic resolution employs enzymes as chiral catalysts to separate enantiomers from a racemic mixture. nih.gov This technique leverages the high stereoselectivity of enzymes to react with only one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov
For a racemic mixture of an ester like 2-acetoxy-α-(chlorophenyl)acetate, lipases are particularly effective enzymes. Lipases can catalyze the enantioselective hydrolysis of the ester group. nih.gov In a typical kinetic resolution, the lipase (B570770) would selectively hydrolyze the acetate (B1210297) from one enantiomer (e.g., the R-enantiomer) to form the corresponding α-hydroxy acid, leaving the other enantiomer (the S-enantiomer) as the unreacted α-acetoxy ester. These two different compounds can then be separated by standard chemical methods. A significant advantage of biocatalysis is that reactions often occur under mild conditions. nih.gov To overcome the 50% yield limitation of kinetic resolution, the process can be combined with in-situ racemization of the remaining substrate in what is known as a dynamic kinetic resolution (DKR), potentially converting the entire racemic starting material into a single enantiomeric product. nih.gov
Optical Resolution Techniques Employing Chiral Auxiliaries (e.g., Naphthyl-alkylamines) for Related Phenoxyphenylacetic Acid Derivatives
Optical resolution is a widely used industrial method for preparing optically active compounds. google.com It involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.org
A well-documented strategy for resolving α-(phenoxy)phenylacetic acid derivatives, which are structurally related to the title compound, involves the use of chiral naphthyl-alkylamines as resolving agents. google.com The process relies on the formation of diastereomeric acid-base salts. When a racemic acid is treated with an enantiomerically pure chiral amine, such as (S)-(-)-1-(2-naphthyl)-ethylamine, two diastereomeric salts are formed: (R-acid)·(S-amine) and (S-acid)·(S-amine). google.com
Due to different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most importantly, different solubilities. This difference allows for one of the diastereomeric salts to be selectively crystallized from a suitable solvent, a process known as enantioselective crystallization. google.com After separation by filtration, the enantiomerically enriched acid can be recovered from the salt by treatment with a strong acid. Chiral HPLC analysis is typically used to determine the enantiomeric purity of the final product. google.com
Table 2: Example of Chiral Resolving Agent for Phenylacetic Acid Derivatives
| Racemic Compound Class | Chiral Resolving Agent | Principle of Separation | Reference |
| α-(Phenoxy)phenylacetic acids | Chiral Naphthyl-alkylamines | Diastereomeric salt formation and enantioselective crystallization | google.com |
Diastereomeric Salt Formation and Chromatographic Separation for Enantiomeric Enrichment
The foundational principle for resolving a racemic acid involves its reaction with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org These diastereomers are not mirror images and possess different physical and chemical properties. youtube.com This difference is the key to their separation.
Two primary methods are used to separate the resulting diastereomers:
Fractional Crystallization : This technique exploits the differing solubilities of the diastereomeric salts in a particular solvent. By carefully controlling conditions such as temperature and solvent composition, one diastereomer can be induced to crystallize preferentially, allowing for its separation from the more soluble diastereomer by filtration. libretexts.org This is a common and scalable method.
Chromatography : Diastereomers can also be separated using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC). nih.gov Because they have different shapes and polarities, diastereomers interact differently with the stationary phase of the chromatography column, leading to different retention times and enabling their separation.
Once a diastereomeric salt has been isolated in pure form, the targeted enantiomer of the original acid is liberated by adding a strong acid (e.g., HCl), which protonates the carboxylate and breaks the ionic bond with the chiral amine resolving agent. libretexts.org The chiral auxiliary can then be recovered and potentially reused.
Chemical Reactivity and Mechanistic Investigations of 2 Acetoxy 2 4 Chlorophenyl Acetic Acid Derivatives
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably nucleophilic acyl substitutions.
The conversion of the carboxylic acid group of 2-acetoxy-2-(4-chlorophenyl)acetic acid to an ester is a fundamental transformation. A common method employed for this purpose is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism of Fischer esterification is a reversible process that proceeds through several key steps. chemguide.co.ukyoutube.com
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack by Alcohol : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the original hydroxyl groups, converting it into a good leaving group (water). chemguide.co.uk
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
To drive the equilibrium towards the formation of the ester, it is common practice to use the alcohol as the solvent (in large excess) or to remove water from the reaction mixture as it is formed, for example, by azeotropic distillation. organic-chemistry.org
Table 1: Representative Conditions for Fischer Esterification
| Reactant | Reagent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| This compound | Methanol (B129727) | H₂SO₄ (conc.) | Reflux | Methyl 2-acetoxy-2-(4-chlorophenyl)acetate |
The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine typically results in an acid-base reaction to form a salt. libretexts.org A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-acetoxy-2-(4-chlorophenyl)acetyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amide.
Alternatively, various coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid derivatives activate the carboxylic acid in situ, allowing for the formation of the amide bond under milder conditions. organic-chemistry.orgorgsyn.org Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of a wide range of carboxylic acids and amines. orgsyn.org
The general mechanism for these reactions involves the activation of the carboxyl group to create a better leaving group, followed by nucleophilic attack by the amine. The final step is the departure of the leaving group and the formation of the stable amide bond.
Table 2: General Strategies for Amide Synthesis
| Starting Material | Activating/Coupling Reagent | Amine | Product Type |
|---|---|---|---|
| This compound | SOCl₂ | R-NH₂ | N-substituted amide |
| This compound | Boric Acid | R¹R²NH | N,N-disubstituted amide |
Reactivity and Transformations of the Acetoxy Moiety
The acetoxy group, being an ester itself, is susceptible to nucleophilic attack, particularly hydrolysis and transesterification.
The acetoxy group of this compound can be selectively removed through hydrolysis to yield 2-hydroxy-2-(4-chlorophenyl)acetic acid. This transformation can be achieved under either acidic or basic aqueous conditions. wikipedia.org
Acid-catalyzed hydrolysis : Heating the compound in the presence of an aqueous acid (e.g., dilute HCl or H₂SO₄) will protonate the carbonyl oxygen of the acetoxy group, rendering it more susceptible to nucleophilic attack by water. wikipedia.org
Base-catalyzed (saponification) hydrolysis : Treatment with an aqueous base, such as sodium hydroxide (B78521), results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetoxy group. This is an irreversible process that yields the carboxylate salt of the product and an acetate (B1210297) salt. Subsequent acidification is required to obtain the neutral 2-hydroxy-2-(4-chlorophenyl)acetic acid. wikipedia.org
Transesterification of the acetoxy group can also be performed. This involves reacting the compound with an alcohol in the presence of an acid or base catalyst to replace the acetyl group with a different acyl group. For instance, reacting with methanol under basic conditions (using sodium methoxide) can lead to the formation of a methyl carbonate derivative, though this is less common than simple hydrolysis. wikipedia.org
The acetoxy group can function as a protecting group for the hydroxyl functionality of the corresponding 2-hydroxy-2-(4-chlorophenyl)acetic acid. wikipedia.org In a multi-step synthesis, an alcohol can be protected by acetylation to prevent it from reacting with reagents intended for other parts of the molecule. youtube.com
The introduction of the acetyl protecting group can be accomplished using reagents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base such as triethylamine (B128534) or pyridine (B92270). wikipedia.org Once the desired chemical transformations on other parts of the molecule are complete, the acetoxy group can be readily removed (deprotected) via hydrolysis, as described in the previous section, to regenerate the free hydroxyl group. wikipedia.orgyoutube.com The choice between acidic or basic deprotection conditions depends on the stability of other functional groups present in the molecule. wikipedia.org
Chemical Transformations of the Chlorophenyl Substituent
The 4-chlorophenyl group is generally less reactive than the other functional groups in the molecule under standard conditions. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive electron-withdrawing and resonance electron-donating effects. Therefore, reactions like nitration or Friedel-Crafts alkylation on the chlorophenyl ring would require harsh conditions.
However, under specific conditions, transformations of the chlorophenyl ring are possible. For instance, nitration can be forced, typically leading to substitution at the position ortho to the chloro group (and meta to the acetic acid side chain). Furthermore, the chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAr), but this usually requires very strong nucleophiles and/or the presence of strong electron-withdrawing groups on the aromatic ring, which are not present in this molecule. Research on related compounds like bromodichloromethyl-4-chlorophenyl sulfone has shown that nitration of the ring followed by SNAr reactions with amines can be achieved. researchgate.net Such transformations on this compound itself are not widely reported but are mechanistically plausible under forcing conditions.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the 4-chlorophenyl ring in this compound and its derivatives is governed by the electronic properties of its substituents. The chlorine atom and the α-acetoxyacetic acid group both act as deactivating groups in the context of electrophilic aromatic substitution (EAS). numberanalytics.com The chlorine atom is an ortho, para-director, but it deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. Similarly, the acetic acid moiety at the benzylic position is also electron-withdrawing.
Consequently, electrophilic aromatic substitution on the 4-chlorophenyl ring is generally disfavored. Research on related para-substituted phenylacetic acids has shown that direct α-chlorination can be achieved efficiently when the para-substituent is electron-withdrawing or weakly electron-donating (such as a halogen). rsc.orgrsc.org However, when strongly electron-donating groups (like -OH or -OCH₃) are present at the para-position, vigorous reactions occur, leading to complex mixtures of products due to competing electrophilic aromatic substitution on the activated ring. rsc.org This indicates that for this compound, reactions with strong electrophiles would likely require harsh conditions, and substitution would be directed to the positions ortho to the chlorine atom (positions 2 and 6 relative to the side chain).
Nucleophilic aromatic substitution (NAS) on the chlorophenyl ring, where the chlorine atom would act as a leaving group, typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgrsc.org In the case of this compound, there are no such strong activating groups (e.g., nitro groups) on the aromatic ring. Therefore, the direct displacement of the chlorine atom by a nucleophile via the classical SNAr mechanism is not a facile pathway and would necessitate extreme reaction conditions. libretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced but are less common. numberanalytics.com The reactivity of the chloro-substituted ring is significantly enhanced in heterocyclic systems like chloroazines, where ring nitrogens activate the system towards nucleophilic attack. nih.gov
Directed Functionalization via Chelation Assistance in Related Systems
While the innate reactivity of the chlorophenyl ring is limited, modern synthetic methods allow for its functionalization through directed C-H activation, often assisted by chelation. nih.gov Research on phenylacetic acid scaffolds has demonstrated that by temporarily installing a directing group, it is possible to achieve site-selective functionalization at positions that are otherwise difficult to access. chu-lab.orgsci-hub.se
Palladium-catalyzed reactions have been particularly effective in this regard. By tethering a directing group to the carboxylic acid moiety, a metallacycle intermediate is formed that brings the catalyst into close proximity with a specific C-H bond on the aromatic ring, enabling its cleavage and subsequent functionalization. chu-lab.orgnih.gov This strategy allows for reactions to occur at the ortho or even the more remote meta positions, overriding the inherent electronic biases of the substrate. chu-lab.orgnih.gov
For instance, a U-shaped, pyridine-based template has been successfully used to direct a variety of meta-C-H functionalization reactions on phenylacetic acid derivatives. chu-lab.orgnih.gov This approach leverages the strong coordination of the pyridyl group to the metal catalyst. This chelation assistance facilitates the formation of a large cyclopalladacycle, which positions the catalyst to selectively activate a meta-C-H bond. chu-lab.org This methodology has enabled diverse transformations, including olefination, arylation, and iodination, providing versatile pathways for the diversification of phenylacetic acid-based molecules. chu-lab.orgnih.gov
| Transformation | Position | Catalyst System | Directing Group Type | Reference |
|---|---|---|---|---|
| Olefination | meta | Pd(OAc)₂ | Nitrile-based Template | nih.gov |
| Olefination | meta | Pd(OAc)₂ | Pyridine-based Template | chu-lab.org |
| Cross-Coupling (with ArBF₃K) | meta | Pd(OAc)₂ | Pyridine-based Template | chu-lab.orgnih.gov |
| Iodination | meta | Pd(OAc)₂ | Pyridine-based Template | chu-lab.orgnih.gov |
| Olefination | ortho | Pd(OAc)₂ | Mono-N-protected amino acid (MPAA) ligand | sci-hub.se |
| Arylation | ortho | Ru-complex | Carboxylate (native) | sci-hub.se |
Fundamental Mechanistic Elucidation of Reaction Pathways
Elucidation of Catalyzed and Uncatalyzed Reaction Mechanisms
The mechanisms of reactions involving this compound and its precursors can be categorized as catalyzed or uncatalyzed. Uncatalyzed reactions, such as the hydrolysis of an ester or nitrile precursor, often require higher temperatures and longer reaction times to proceed to completion. For example, the synthesis of chlorophenylacetic acid can be achieved by the hydrolysis of the corresponding chlorobenzyl cyanide in a strong acidic or basic solution. google.comresearchgate.net
The mechanism for nucleophilic acyl substitution, a fundamental reaction for both the formation and modification of the target compound's ester and acid groups, varies with the conditions. youtube.com
Base-Catalyzed/Strong Nucleophile Mechanism: In the presence of a strong nucleophile (e.g., hydroxide), the reaction proceeds via a two-step mechanism. The nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is expelled to reform the carbonyl. youtube.com
Uncatalyzed/Neutral Nucleophile Mechanism: With a neutral nucleophile (e.g., water or alcohol), the reaction is slower. It involves an additional proton transfer step. The neutral nucleophile attacks the carbonyl, and a subsequent deprotonation of the resulting intermediate is required before the leaving group departs. youtube.com
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile. This pathway involves several proton transfer steps and is considerably more complex, often involving six steps. youtube.com
Catalysis is frequently employed to enhance reaction rates and improve selectivity. In the synthesis of p-chlorophenylacetic acid from p-chlorobenzyl cyanide, phase-transfer catalysts are used to facilitate the reaction between the organic substrate and the aqueous alkaline solution. researchgate.net In the synthesis of related bi-aryl acetic acids, transition metal catalysts, such as copper powder, are used to promote Ullmann-type coupling reactions between aryl halides and phenols. google.com These catalysts function by creating a new, lower-energy reaction pathway, often involving oxidative addition and reductive elimination steps at the metal center.
Stereochemical Outcomes and Diastereoselectivity in Synthetic Sequences
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of this compound in an enantiomerically pure form requires a stereocontrolled synthetic sequence. While specific studies on the diastereoselectivity for this compound are not widely reported, research on structurally analogous α-hydroxy-α-phenylacetic acids provides significant insight into controlling stereochemical outcomes. researchgate.net
A common strategy involves using a readily available, enantiomerically pure starting material to induce chirality in the final product. For instance, an effective asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved using (S)-mandelic acid as the chiral precursor. researchgate.net In this sequence, the hydroxyl and carboxyl groups of mandelic acid are protected by forming a chiral dioxolanone ring. The subsequent alkylation of the enolate derived from this intermediate occurs diastereoselectively. The bulky substituents on the chiral auxiliary direct the incoming electrophile (alkyl halide) to one face of the molecule, leading to the preferential formation of one diastereomer. The final hydrolysis step removes the chiral auxiliary to yield the enantiomerically enriched α-alkyl-α-hydroxyphenylacetic acid. researchgate.net This approach demonstrates that high levels of diastereoselectivity can be achieved, often exceeding 95% ds, by carefully selecting the chiral auxiliary and reaction conditions.
| Alkylating Agent (R-X) | Product (α-Alkyl-α-hydroxyphenylacetic acid) | Diastereoselectivity (ds) | Reference |
|---|---|---|---|
| CH₃I | (S)-Atrolactic acid | >95% | researchgate.net |
| CH₃CH₂I | (S)-α-Ethyl-α-hydroxyphenylacetic acid | >95% | researchgate.net |
| CH₂=CHCH₂Br | (S)-α-Allyl-α-hydroxyphenylacetic acid | >95% | researchgate.net |
| C₆H₅CH₂Br | (S)-α-Benzyl-α-hydroxyphenylacetic acid | >95% | researchgate.net |
Derivatization and Functionalization Strategies for Research Applications of the Chemical Compound
Preparation of Acyl Halide Derivatives from the Carboxylic Acid
The conversion of the carboxylic acid group of 2-Acetoxy-2-(4-chlorophenyl)acetic acid into a more reactive acyl halide, such as an acyl chloride, is a fundamental first step for many subsequent derivatization reactions. Acyl chlorides are highly reactive intermediates that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
Standard halogenating agents are employed for this transformation. The choice of reagent can influence the reaction conditions and the purity of the resulting acyl chloride.
| Reagent | Typical Conditions | Byproducts |
| Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., dichloromethane, toluene), often with a catalytic amount of dimethylformamide (DMF). | SO₂(g), HCl(g) |
| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane), with a catalytic amount of DMF. | CO(g), CO₂(g), HCl(g) |
| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent. | POCl₃, HCl(g) |
Table 1: Common Reagents for the Preparation of Acyl Chlorides from Carboxylic Acids
Synthesis of Diverse Ester and Amide Analogues for Structure-Activity Relationship Studies
The generation of a library of ester and amide analogues is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the periphery of a lead compound, researchers can probe the steric and electronic requirements of its biological target, leading to optimized potency, selectivity, and pharmacokinetic properties.
Ester Synthesis:
The esterification of this compound can be achieved through several well-established methods:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Acyl Chloride Route: A more versatile approach involves the prior conversion of the carboxylic acid to its acyl chloride derivative, as described in section 4.1. The acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
Amide Synthesis:
Similarly, a diverse range of amides can be synthesized from this compound:
Peptide Coupling Reactions: This is the most common and efficient method for amide bond formation, particularly for sensitive substrates. It involves the use of a coupling reagent to activate the carboxylic acid, followed by the addition of an amine. A variety of coupling reagents are available, each with its own advantages.
| Coupling Reagent | Common Additives | Typical Solvents |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | - | Dichloromethane (DCM), Dimethylformamide (DMF) |
Table 2: Common Peptide Coupling Reagents for Amide Synthesis
Acyl Chloride Route: The acyl chloride of this compound can be readily reacted with a primary or secondary amine to form the corresponding amide. This reaction is typically fast and high-yielding.
Although no specific SAR studies employing derivatives of this compound have been reported in the literature, the synthetic accessibility of its esters and amides makes it a promising scaffold for such investigations in various therapeutic areas.
Incorporation into Novel Heterocyclic Ring Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The functional groups of this compound can be strategically utilized to construct novel heterocyclic systems.
One potential strategy involves the reaction of derivatives of this compound with bifunctional nucleophiles. For example, the reaction of its acyl chloride with a 1,2-diamine, such as o-phenylenediamine, could potentially lead to the formation of a 1,4-benzodiazepine (B1214927) ring system, a privileged scaffold in drug discovery known for its diverse biological activities. The precise reaction conditions would need to be optimized to favor the desired cyclization pathway.
Another plausible approach is the Pictet-Spengler reaction. While this reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, modifications of this reaction could potentially be adapted. For instance, if the carboxylic acid of this compound were reduced to an aldehyde, this derivative could then undergo a Pictet-Spengler reaction with a suitable β-arylethylamine to construct a tetrahydroisoquinoline or tetrahydro-β-carboline skeleton.
While the direct incorporation of this compound into heterocyclic systems has not been described, the fundamental reactivity of its functional groups suggests that it could serve as a valuable precursor for the synthesis of novel and potentially bioactive heterocyclic compounds.
Conjugation to Other Molecular Scaffolds for Material Science or Probe Development
The attachment of this compound to other molecular scaffolds, such as polymers, biomolecules, or surfaces, can lead to the development of novel materials with tailored properties or sophisticated chemical probes for biological studies. The carboxylic acid functionality provides a convenient anchor point for such conjugation reactions.
Material Science Applications:
For applications in material science, the compound could be grafted onto the surface of polymers or nanoparticles to modify their surface properties. For example, the carboxylic acid could be activated and reacted with amine-functionalized polymers to introduce the 4-chlorophenyl and acetoxy moieties. This could potentially alter the hydrophobicity, thermal stability, or optical properties of the material.
Probe Development:
In the realm of chemical biology, this compound could be conjugated to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to create chemical probes. These probes could be used to study the interactions of the parent compound with biological targets or to visualize its distribution within cells or tissues. The conjugation would typically be achieved by forming an amide or ester linkage between the carboxylic acid of the compound and a suitable functional group on the reporter molecule.
Although specific examples of the conjugation of this compound are not found in the current literature, the principles of bioconjugate chemistry and polymer modification are well-established and could be readily applied to this compound.
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2-Acetoxy-2-(4-chlorophenyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR (Proton NMR) spectroscopy is used to identify the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methine proton at the chiral center, and the methyl protons of the acetoxy group. The chemical shifts (δ) and coupling constants (J) of these signals provide valuable information about the electronic environment and the connectivity of the protons.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons in the carboxylic acid and acetoxy groups, the carbons of the chlorophenyl ring, the chiral methine carbon, and the methyl carbon of the acetoxy group would be key identifiers.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.3 - 7.5 | 128 - 135 |
| Methine CH | ~5.9 | ~75 |
| Acetoxy CH₃ | ~2.2 | ~21 |
| Carboxyl C=O | - | ~170 |
| Acetoxy C=O | - | ~169 |
| C-Cl | - | ~136 |
Note: The values in this table are predictions based on typical chemical shifts for similar functional groups and are for illustrative purposes only.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch from the carboxylic acid, which would appear as a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch from the carboxylic acid, typically observed around 1700-1725 cm⁻¹.
C=O stretch from the ester (acetoxy group), which would appear at a slightly higher frequency, around 1735-1750 cm⁻¹.
C-O stretch from the ester and carboxylic acid, appearing in the 1000-1300 cm⁻¹ region.
C-Cl stretch from the chlorophenyl group, typically found in the 1000-1100 cm⁻¹ region.
Aromatic C-H and C=C stretches , which would be observed at various frequencies.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
For this compound (with a molecular weight of 228.63 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. sigmaaldrich.com The isotopic pattern of the molecular ion peak would also reveal the presence of a chlorine atom.
Under techniques like Electrospray Ionization (ESI-MS), the molecule would likely be observed as a deprotonated species [M-H]⁻ or a protonated species [M+H]⁺. The fragmentation pattern would provide further structural information. For example, common fragmentation pathways could involve the loss of the acetoxy group, the carboxylic acid group, or cleavage of the bond between the chiral center and the phenyl ring.
X-ray Crystallography for Precise Solid-State Structure and Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of all atoms in the crystal lattice.
While specific X-ray crystallographic data for this compound is not publicly available, this technique would be invaluable for:
Unambiguously confirming the connectivity of all atoms in the molecule.
Determining the precise bond lengths, bond angles, and torsion angles.
Establishing the absolute stereochemistry of the chiral center, which is crucial for understanding its biological activity.
Analyzing the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.
Chiral Chromatography for Enantiomeric Excess and Purity Assessment (e.g., HPLC, GC)
Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating and quantifying these enantiomers.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, which is critical in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. While specific methods for the chiral resolution of this compound are not detailed in readily available literature, suppliers of this compound, such as Aceschem, indicate the availability of HPLC data, suggesting that such separation methods have been developed. aceschem.com
Computational and Theoretical Investigations of 2 Acetoxy 2 4 Chlorophenyl Acetic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reaction mechanisms.
For molecules like 2-Acetoxy-2-(4-chlorophenyl)acetic acid, DFT calculations can elucidate the distribution of electron density, identify the most reactive sites, and determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comresearchgate.net
Studies on related phenylacetic and phenoxyacetic acid derivatives demonstrate the utility of DFT. For instance, DFT calculations have been used to optimize molecular structures, predict vibrational spectra, and analyze the electronic properties of compounds like (4-Chloro-2-methylphenoxy)acetic acid. mdpi.com Such analyses reveal how substituents on the phenyl ring influence the electronic distribution and reactivity of the entire molecule. A comprehensive theoretical study on a series of oligo(p-fluorophenylthiophene)s showed that DFT can effectively estimate geometric and electronic structures, with the HOMO-LUMO band gap decreasing as the oligomer length increases, indicating changes in conductivity. researchgate.net
In a hypothetical DFT study of this compound, one would expect the electronegative chlorine atom and the oxygen atoms of the acetoxy and carboxylic acid groups to significantly influence the molecule's electrostatic potential map. These regions would likely show a high electron density, indicating sites susceptible to electrophilic attack. The calculations could also model reaction pathways, such as hydrolysis of the ester group or decarboxylation, by calculating the transition state energies involved. rsc.org
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is essential for understanding its three-dimensional structure and how it interacts with other molecules. ijpsr.com
The rotation around the C-C bond connecting the phenyl ring and the chiral center, as well as rotations within the acetoxy and carboxylic acid groups, gives rise to numerous possible conformations (rotamers). Computational studies on similar flexible molecules, such as 5-acetic acid hydantoin, have utilized DFT to explore the potential energy surface and identify stable conformers. bldpharm.comuni.lu These studies often reveal that only a few low-energy conformations are significantly populated at room temperature. For instance, a study on acetic acid showed that the syn conformation, where the O=C–O–H dihedral angle is approximately 0°, is energetically preferred over the anti conformation. nih.gov
Molecular modeling can also predict and analyze intermolecular interactions, which are vital for understanding the properties of the compound in a condensed phase (solid or liquid). The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that this compound is likely to form strong intermolecular hydrogen bonds. These interactions can lead to the formation of dimers or larger aggregates, significantly influencing physical properties like melting point and solubility.
Quantum Chemical Descriptors for Predicting Chemical Reactivity and Selectivity
From the electronic structure calculated by quantum chemical methods like DFT, several descriptors can be derived to quantify and predict the chemical reactivity and selectivity of a molecule. nih.gov These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.
Key quantum chemical descriptors include:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Studies on various organic molecules have shown that these descriptors are valuable in creating Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For example, research on phenoxyacetic acid derivatives found that the electrophilicity index and the analysis of the molecular electrostatic potential surface could identify key reactive properties. peeref.com By calculating these descriptors for this compound, one could predict its behavior in different chemical environments and its potential interaction with biological targets.
Below is a hypothetical table of quantum chemical descriptors that could be generated for the title compound, based on typical values for related structures.
| Descriptor | Symbol | Formula | Predicted Significance |
| HOMO Energy | EHOMO | - | Relates to electron-donating ability |
| LUMO Energy | ELUMO | - | Relates to electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Index of chemical reactivity and stability |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index | ω | µ² / (2η) | Electron-accepting capability |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic evolution of a molecular system, offering insights into conformational changes, solvent effects, and thermodynamic properties. mdpi.comacs.org
For this compound, an MD simulation could be used to study its behavior in an aqueous solution. This would reveal how the molecule interacts with water molecules, how its flexible parts move and twist over time, and the average time it spends in different conformations. nih.gov Such simulations are crucial for understanding how a molecule might behave in a biological environment. researchgate.net
MD simulations can also be used to calculate the potential of mean force (PMF) for specific conformational changes, such as the rotation around a particular bond. This provides the free energy landscape for that motion, identifying the most stable states and the energy barriers between them. nih.gov In the context of drug design, MD simulations are used to model the binding of a small molecule to a protein, helping to understand the dynamics and thermodynamics of the interaction. mdpi.com While no specific MD studies on this compound are available, the methodology is well-established for analyzing similar small organic molecules. nih.govresearchgate.net
Applications of 2 Acetoxy 2 4 Chlorophenyl Acetic Acid As a Versatile Synthetic Building Block
Intermediate in the Construction of Complex Organic Molecules
Chemical suppliers note that 2-Acetoxy-2-(4-chlorophenyl)acetic acid is used as an intermediate in pharmaceutical and specialty chemical synthesis. chemicalmanufacturers.in The carboxylic acid and acetoxy groups provide reactive sites for modifications such as amidation, esterification, or hydrolysis, allowing for the elongation of chemical structures or the introduction of new functional groups. The 4-chlorophenyl group is a common feature in many biologically active molecules and can influence the electronic and lipophilic properties of a target compound. While specific examples of complex molecules built from this starting material are not extensively documented in scientific literature, its classification as a synthetic intermediate points to its role in multi-step reaction sequences.
Role in the Generation of Chiral Scaffolds for Advanced Chemical Architectures
Utility in the Preparation of Specialty Chemicals and Advanced Materials
The compound is categorized for use in the synthesis of specialty chemicals. chemicalmanufacturers.in Specialty chemicals are performance-oriented products, and intermediates like this one can be used to build molecules with specific desired properties, such as those found in polymers, dyes, or electronic materials. The presence of the chlorine atom, for instance, can enhance flame retardant properties or serve as a site for further cross-coupling reactions to build larger, conjugated systems for advanced materials.
Contribution to the Development of Novel Synthetic Methodologies
There is a lack of specific published research where this compound is the central subject in the development of new synthetic methods. However, related chlorophenyl acetic acid derivatives are frequently used to test and optimize new chemical reactions. google.comresearchgate.net For example, compounds with similar structures are employed to explore new hydrolysis conditions, phase-transfer catalysis, or to develop methods for producing important drug intermediates. researchgate.netgoogle.com
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 153750-10-8 | C₁₀H₉ClO₄ | 228.63 sigmaaldrich.com |
Future Research Directions and Perspectives on the Chemical Compound
Exploration of Innovative Asymmetric Synthetic Routes to Enantiopure Forms
The biological and chemical properties of chiral molecules are often enantiomer-dependent. Therefore, accessing the enantiopure (R) and (S) forms of 2-Acetoxy-2-(4-chlorophenyl)acetic acid is of paramount importance. Future research will likely focus on moving beyond classical resolution and developing more sophisticated asymmetric syntheses.
A key strategy involves the enzymatic kinetic resolution of the precursor, 2-hydroxy-2-(4-chlorophenyl)acetic acid or its esters. Lipases, such as those from Candida antarctica (CaL-B) or Pseudomonas cepacia, have demonstrated high enantioselectivity in the acylation of racemic α-hydroxy esters. nih.gov A particularly promising avenue is Dynamic Kinetic Resolution (DKR) , which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially achieving a theoretical yield of 100% for a single desired enantiomer. nih.govnih.gov This often involves a ruthenium-based catalyst for the racemization step, coupled with a highly selective lipase (B570770) for the asymmetric acylation. nih.govnih.gov
Future studies could explore a matrix of lipases, acyl donors, and solvents to optimize this transformation for the 4-chloro-substituted substrate.
| Potential DKR System Components | Examples from Literature | Purpose |
| Enzyme (Lipase) | Candida antarctica Lipase B (CaL-B), Pseudomonas cepacia Lipase | Enantioselective acylation |
| Racemization Catalyst | Ruthenium-based complexes (e.g., Shvo's catalyst) | In-situ racemization of the unreacted alcohol enantiomer |
| Acyl Donor | Vinyl acetate (B1210297), 4-Chlorophenyl acetate | Provides the acetyl group for the esterification |
| Solvent | Cyclohexane, Toluene, Tetrahydrofuran (THF) | Reaction medium |
Beyond enzymatic methods, the development of organocatalytic or transition-metal-catalyzed asymmetric syntheses represents a frontier. rsc.org Chiral phosphoric acids or chiral metal complexes could potentially catalyze the direct asymmetric hydroxylation of 2-(4-chlorophenyl)acetic acid derivatives or the asymmetric addition of cyanide to 4-chlorobenzaldehyde (B46862), a precursor to the corresponding mandelic acid. mdpi.com These methods offer the advantage of avoiding biological reagents while providing high levels of stereocontrol.
Development of Sustainable and Greener Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will undoubtedly be guided by the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
A significant area of development is the use of biocatalysis, not just for resolution but for the entire synthesis pathway. Engineered microorganisms, such as strains of E. coli, have been developed for the de novo biosynthesis of mandelic acid from renewable feedstocks like glucose or glycerol. nih.govrsc.org Future research could focus on incorporating genes for halogenases and acetyltransferases into these microbial cell factories to produce this compound directly from simple sugars in a fermentation process. mpg.dechemeurope.com This would represent a paradigm shift from traditional multi-step chemical synthesis. mdpi.com
Other green approaches include the use of solvent-free reaction conditions or benign solvents like water. The hydrolysis of precursor esters, for instance, can be optimized to use concentrated aqueous bases without organic co-solvents, with the product precipitating upon acidification for easy, filtration-based isolation. evitachem.com Mechanochemistry, where reactions are induced by mechanical force (ball milling) instead of bulk solvents, presents another innovative, solvent-free approach for future exploration. nih.gov
| Green Chemistry Approach | Potential Application | Benefit |
| Biocatalysis/Fermentation | De novo synthesis from glucose/glycerol using engineered microbes. mdpi.comnih.gov | Use of renewable feedstocks, reduced waste, mild conditions. |
| Solvent-Free Reactions | Mechanochemical synthesis (ball milling), neat reaction conditions. nih.gov | Elimination of solvent waste, potential for novel reactivity. |
| Aqueous Synthesis | Hydrolysis and other steps performed in water instead of organic solvents. evitachem.com | Reduced cost, improved safety, lower environmental impact. |
| Atom Economy | Designing syntheses (e.g., catalytic additions) that incorporate most atoms from reactants into the final product. | Maximized efficiency, minimized by-product formation. |
Advanced Mechanistic Investigations Using Cutting-Edge Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should employ a synergistic combination of advanced spectroscopic and computational methods to elucidate the intricate details of its formation and reactions.
In-situ spectroscopic techniques , such as real-time Raman spectroscopy and powder X-ray diffraction (PXRD), can monitor reactions as they occur, providing invaluable data on reaction kinetics, the formation of transient intermediates, and polymorphic transformations. nih.gov This is particularly relevant for understanding mechanochemical reactions or crystallization processes.
Computational chemistry , particularly Density Functional Theory (DFT), will be a powerful tool for investigating the stereoselective steps in its synthesis. researchgate.netnih.gov DFT calculations can be used to model the transition states of enzyme-catalyzed resolutions or asymmetric catalytic reactions. researchgate.netacs.org By comparing the energies of the transition states leading to the (R) and (S) enantiomers, researchers can predict which catalyst or conditions will provide the highest enantioselectivity. chemrxiv.org This in silico approach can significantly reduce the amount of empirical trial-and-error experimentation required, accelerating catalyst design and optimization. acs.org
| Technique | Research Question | Expected Outcome |
| Density Functional Theory (DFT) | Why is a specific catalyst enantioselective? What is the transition state geometry? nih.govacs.org | Energetic profiles of reaction pathways, rationalization of stereochemical outcomes. |
| In-situ Raman/IR Spectroscopy | What intermediates are formed during the reaction? What are the reaction kinetics? nih.gov | Real-time monitoring of reactant consumption and product/intermediate formation. |
| In-situ Powder X-ray Diffraction (PXRD) | How do crystalline forms change during the reaction or workup? nih.gov | Identification of solid-state intermediates and polymorphic transitions. |
| Ion Mobility Mass Spectrometry | How do chiral selectors interact with the enantiomers? nih.gov | Insight into non-covalent interactions for developing chiral separation methods. |
Design and Synthesis of Next-Generation Chemical Probes and Building Blocks
The structural motifs within this compound make it a promising platform for the development of more complex molecules. As a chiral building block, or synthon, it can be used to introduce a specific stereochemistry and a substituted phenyl ring into larger molecules like pharmaceuticals or materials.
Future research will likely explore its utility in constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) . Halogenated mandelic acid derivatives have been shown to be excellent building blocks for such materials due to their ability to form hydrogen and halogen bonds, which influence the packing and dimensionality of the resulting structures. unimelb.edu.auresearchgate.net The enantiopure forms of this compound could be used to create chiral frameworks for applications in enantioselective separations or asymmetric catalysis.
Furthermore, the compound can serve as a starting point for creating chemical probes to study biological systems or as an intermediate in the synthesis of bioactive compounds. The carboxylic acid handle allows for coupling to other molecules, while the acetoxy group can be hydrolyzed to reveal a hydroxyl group for further functionalization. Related chlorophenylacetic acid structures are known intermediates in the synthesis of drugs. nih.govgoogle.com By leveraging modern synthetic methodologies, this compound could become a key component in the synthesis of novel therapeutic agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
